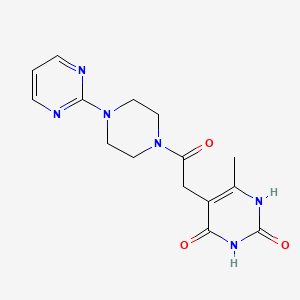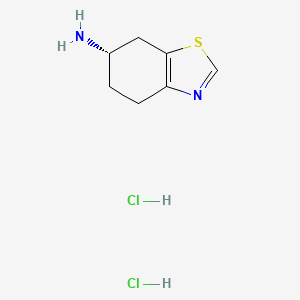![molecular formula C10H11N3OS B2894320 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2195940-36-2](/img/structure/B2894320.png)
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is a chemical compound with potential applications in scientific research . Its unique structure offers opportunities for developing novel materials and investigating various applications.
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . In particular, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions have been used .Molecular Structure Analysis
The molecular structure of “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is represented by the molecular formula C10H11N3OS . The structure of this compound and related imidazo[1,2-b]pyridazines have been the subject of various studies .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines have been found to display dramatically improved metabolic stability . They have been used in the development of IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .科学的研究の応用
Inhibition of IL-17A for Autoimmune Diseases
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine: has been identified as a potent inhibitor of interleukin-17A (IL-17A), a cytokine that plays a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can potentially reduce chronic inflammation and tissue damage associated with these conditions.
Molecular Recognition in Drug Discovery
The pyridazine moiety of the compound contributes to its unique physicochemical properties, such as weak basicity and robust hydrogen-bonding capacity. These characteristics are valuable in molecular recognition processes that are crucial for drug-target interactions in drug discovery . The compound’s inherent polarity and low cytochrome P450 inhibitory effects are also advantageous in developing new pharmacological agents.
Cancer Therapeutics
Research has shown that derivatives of imidazo[1,2-b]pyridazine, like 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine, can act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway’s aberrant expression is often linked to cancer progression, making PI3K inhibitors a significant focus in the treatment of various cancers.
Biotechnology Applications
In biotechnology, the compound’s ability to modulate key biological pathways is of interest for the development of novel treatments. Its role as an IL-17A inhibitor could be explored further for creating biologic treatments that target specific cytokines involved in autoimmune diseases .
Pharmacological Research
The compound’s potential in pharmacology is not limited to its inhibitory action on IL-17A. Its structural features make it a candidate for further exploration in the design of small molecule inhibitors that could offer oral efficacy in conditions currently treated with injectable biologics .
Materials Science
While direct applications in materials science are not explicitly documented for this compound, the unique properties of the pyridazine ring suggest potential utility in the synthesis of novel materials. Its molecular structure could influence the design of compounds with specific electronic or photonic properties .
将来の方向性
The future directions for “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in scientific research. Given the interest in imidazo[1,2-b]pyridazines as bioactive scaffolds , there may be potential for this compound in the development of new pharmaceuticals or other applications.
特性
IUPAC Name |
6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVBNQYYWJENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)


![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)
![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)
![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)
![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)
